molecular formula C6H13Cl2N B8018387 2-Chlorocyclohexan-1-amine hydrochloride CAS No. 5204-79-5

2-Chlorocyclohexan-1-amine hydrochloride

Cat. No.: B8018387
CAS No.: 5204-79-5
M. Wt: 170.08 g/mol
InChI Key: FTFJHAZPJYUWPR-UHFFFAOYSA-N
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Description

2-Chlorocyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C6H12ClN·HCl. It is a white crystalline powder that is soluble in water and commonly used in various chemical reactions and industrial applications. This compound is known for its reactivity and versatility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorocyclohexan-1-amine hydrochloride typically involves the chlorination of cyclohexanone followed by amination. One common method is as follows:

    Chlorination of Cyclohexanone: Cyclohexanone is reacted with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to produce 2-chlorocyclohexanone.

    Amination: The 2-chlorocyclohexanone is then reacted with ammonia (NH3) or an amine under controlled conditions to form 2-Chlorocyclohexan-1-amine.

    Formation of Hydrochloride Salt: The amine is subsequently treated with hydrochloric acid (HCl) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chlorocyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Reduction Reactions: The compound can be reduced to cyclohexylamine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can convert the amine group to a nitro group or other oxidized forms using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products

    Substitution: Formation of 2-hydroxycyclohexan-1-amine.

    Reduction: Formation of cyclohexylamine.

    Oxidation: Formation of 2-nitrocyclohexan-1-amine.

Scientific Research Applications

2-Chlorocyclohexan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Medicine: Investigated for potential therapeutic uses, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chlorocyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

2-Chlorocyclohexan-1-amine hydrochloride can be compared with other similar compounds, such as:

    Cyclohexylamine: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    2-Chloroethylamine hydrochloride: Contains a different carbon chain structure, leading to different reactivity and applications.

    2-Aminocyclohexanol: Has a hydroxyl group instead of a chlorine atom, resulting in different chemical properties and uses.

The uniqueness of this compound lies in its specific reactivity due to the presence of both the chlorine atom and the amine group, making it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

2-chlorocyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN.ClH/c7-5-3-1-2-4-6(5)8;/h5-6H,1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFJHAZPJYUWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60966395
Record name 2-Chlorocyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5204-79-5, 98280-67-2
Record name NSC106750
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Record name 2-Chlorocyclohexan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60966395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chlorocyclohexan-1 amine hydrochloride
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